(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid
Brand Name: Vulcanchem
CAS No.: 192725-50-1
VCID: VC0020240
InChI: InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
SMILES: CC(C)C(C(=O)O)N1CCCNC1=O
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid

CAS No.: 192725-50-1

Reference Standards

VCID: VC0020240

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid - 192725-50-1

CAS No. 192725-50-1
Product Name (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid
Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid
Standard InChI InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
Standard InChIKey AFGBRTKUTJQHIP-ZETCQYMHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)N1CCCNC1=O
SMILES CC(C)C(C(=O)O)N1CCCNC1=O
Canonical SMILES CC(C)C(C(=O)O)N1CCCNC1=O
Synonyms (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid;
PubChem Compound 10910533
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator